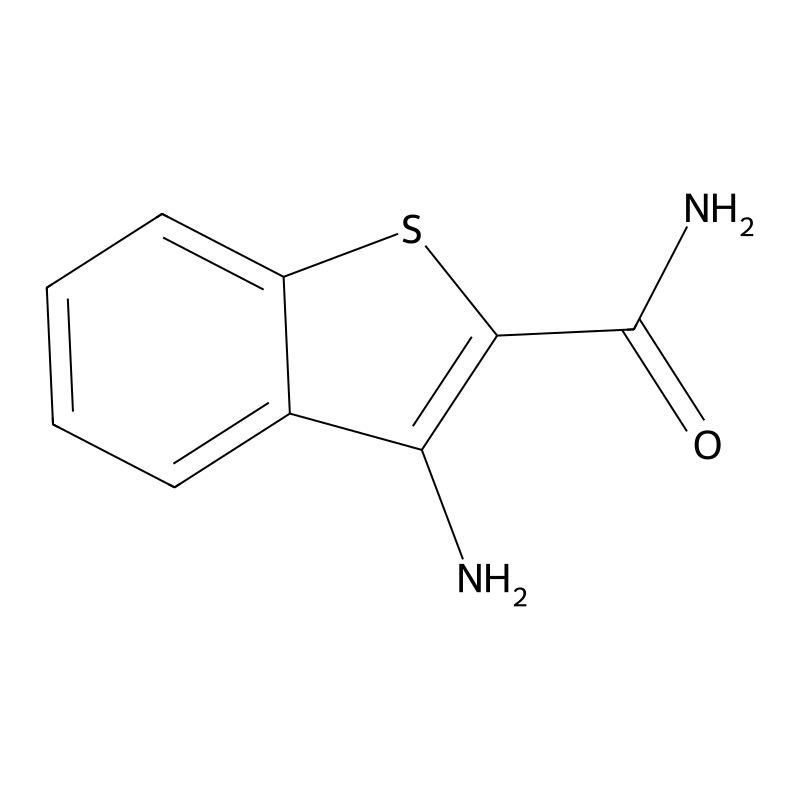

3-Amino-1-benzothiophene-2-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemistry of Heterocyclic Compounds

Specific Scientific Field: Organic Chemistry

Methods of Application or Experimental Procedures: The synthesis of such compounds is realized mainly via a tandem of nucleophilic substitution – intramolecular condensation reactions.

Results or Outcomes: The yield of the product was determined by assuming the sum of the integral intensities of 2-fluoro- benzonitrile 1aand product 3ain the range of 7.89– 8.15 ppm as 100%.

Therapeutic Importance of Synthetic Thiophene

Specific Scientific Field: Medicinal Chemistry

Summary of the Application: Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry.

Methods of Application or Experimental Procedures: Thiophene is a five membered heteroaromatic compound containing a sulfur atom at 1 position.

Results or Outcomes: Thiophene has been proven to be effectual drugs in present respective disease scenario.

Synthesis of Anticancer Agents

Summary of the Application: 2-Butylthiophene, a derivative of thiophene, is used as a raw material in the synthesis of anticancer agents.

Synthesis of Anti-atherosclerotic Agents

Summary of the Application: 2-Octylthiophene, another derivative of thiophene, is used in the synthesis of anti-atherosclerotic agents.

Synthesis of Biologically Active Azomethine Derivatives

Summary of the Application: Azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide are acyclic precursors of biologically active compounds derived from 5,6,7,8-tetrahydro-3H-benzoteopheno.

Synthesis of Benzofuran Derivatives

3-Amino-1-benzothiophene-2-carboxamide is a heterocyclic compound characterized by a benzothiophene core, which is a fused ring system containing both benzene and thiophene. Its molecular formula is and it features an amino group and a carboxamide functional group, making it an important compound in medicinal chemistry and organic synthesis. The compound is known for its potential biological activities, particularly in the development of pharmaceuticals.

The chemical reactivity of 3-amino-1-benzothiophene-2-carboxamide involves various reactions typical of amines and carboxamides. It can participate in:

- Nucleophilic substitutions: The amino group can act as a nucleophile, allowing for reactions with electrophiles.

- Coupling reactions: This compound can undergo cross-coupling reactions, such as those facilitated by palladium catalysts, to form more complex structures. For instance, it has been successfully coupled with aryl halides to generate new products .

- Oxidative transformations: The compound may also be subjected to oxidative reactions which can modify its functional groups or lead to dimerization under specific conditions .

3-Amino-1-benzothiophene-2-carboxamide exhibits significant biological activities. It has been studied for its potential anti-cancer properties and has shown efficacy against various cancer cell lines. The mechanism of action is thought to involve the inhibition of specific enzymes related to cancer cell proliferation . Additionally, compounds related to this structure have demonstrated antiviral activity against human cytomegalovirus, indicating a broader spectrum of biological relevance .

Several methods have been developed for the synthesis of 3-amino-1-benzothiophene-2-carboxamide:

- Microwave-assisted synthesis: This method utilizes microwave irradiation to enhance reaction rates and yields. It typically involves the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine .

- Copper-catalyzed cross-coupling: A common approach involves the use of copper catalysts to facilitate the coupling of aryl halides with amines or other nucleophiles, leading to the formation of the desired benzothiophene derivatives .

- Conventional heating methods: Traditional synthetic routes using reflux conditions have also been employed, although they may require longer reaction times compared to microwave techniques .

3-Amino-1-benzothiophene-2-carboxamide finds applications primarily in medicinal chemistry as a precursor for developing new therapeutic agents. Its derivatives are being explored for their potential as:

- Anticancer agents: Due to their ability to inhibit tumor growth.

- Antiviral compounds: Particularly against drug-resistant strains of viruses.

- Building blocks in organic synthesis: For creating more complex molecular architectures in pharmaceutical research.

Studies on the interactions of 3-amino-1-benzothiophene-2-carboxamide with various biological targets have indicated its potential as a lead compound for drug development. Interaction studies often focus on its binding affinity and selectivity towards specific enzymes or receptors involved in disease pathways. These studies are crucial for understanding how modifications to the compound can enhance its efficacy and reduce toxicity.

Several compounds share structural similarities with 3-amino-1-benzothiophene-2-carboxamide. Here are some notable examples:

The uniqueness of 3-amino-1-benzothiophene-2-carboxamide lies in its specific combination of functional groups that contribute to its biological activity and synthetic versatility, making it a valuable compound in drug discovery efforts.

Traditional Synthesis Routes

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution represents a fundamental approach for the synthesis of 3-amino-1-benzothiophene-2-carboxamide and related benzothiophene derivatives [1] [2]. This mechanism involves the displacement of a leaving group on an electron-deficient aromatic ring by a nucleophile, proceeding through a negatively charged intermediate known as the Meisenheimer complex [3] [4].

The synthesis of 3-aminobenzo[b]thiophenes, which serve as precursors to 3-amino-1-benzothiophene-2-carboxamide, has been effectively accomplished through the reaction of 2-halobenzonitriles with methyl thioglycolate under basic conditions [5] [6]. This transformation proceeds via nucleophilic attack of the thioglycolate anion on the electron-deficient benzonitrile, followed by intramolecular cyclization to form the benzothiophene core structure [5].

The reaction mechanism requires the presence of electron-withdrawing substituents positioned ortho or para to the leaving group to stabilize the anionic intermediate through resonance [3] [4]. The process is particularly favored when fluorine serves as the leaving group, as it provides both strong electron-withdrawing effects and favorable thermodynamics for departure [2] [4].

Table 1: Nucleophilic Aromatic Substitution Methods for Benzothiophene Synthesis

| Substrate | Conditions | Product | Yield (%) |

|---|---|---|---|

| 2-Fluorobenzonitrile + Methyl thioglycolate | Triethylamine, DMSO, 130°C, 11 min | 3-Aminobenzo[b]thiophenes | 58-96 |

| 2-Halobenzonitrile + Methyl thioglycolate | Base-promoted, aprotic polar solvent | 2-Substituted benzo[b]thiophenes | 70-85 |

| 2-Chloronitrobenzene + Hydroxide ion | Aqueous NaOH, room temperature | 2,4,6-Trinitrophenol | 85-95 |

| Aroyl chlorides + Terminal alkynes | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt | Thiophene derivatives | 32-97 |

The methodology demonstrates excellent regioselectivity, with nucleophilic substitution occurring exclusively at the carbon bearing the leaving group, distinguishing it from electrophilic aromatic substitution reactions [1] [2]. This selectivity is crucial for the precise construction of the 3-amino-1-benzothiophene-2-carboxamide framework [5] [6].

Cyclization Reactions

Cyclization reactions constitute another cornerstone of traditional benzothiophene synthesis, offering versatile pathways to construct the fused ring system characteristic of 3-amino-1-benzothiophene-2-carboxamide [7] [8]. These methods typically involve intramolecular bond formation between strategically positioned functional groups within a single molecule [9] [10].

Electrophilic cyclization of alkynyl thioanisoles has emerged as a particularly effective approach for accessing the benzo[b]thiophene core [7]. This methodology employs various electrophilic reagents including iodine, iodine monochloride, N-iodosuccinimide, bromine, and N-bromosuccinimide to promote the cyclization process [7]. The reaction proceeds through activation of the alkyne by the electrophile, followed by intramolecular attack by the sulfur atom to form the five-membered thiophene ring [7].

Palladium-catalyzed heterocyclodehydration represents an advanced cyclization strategy that has shown remarkable efficiency in benzothiophene synthesis [9] [10]. The process involves 1-(2-mercaptophenyl)-2-yn-1-ols as starting materials, which undergo cyclization in the presence of catalytic amounts of palladium iodide and potassium iodide [9] [10]. This methodology achieves the formation of (E)-2-(1-alkenyl)benzothiophenes in yields ranging from 55-82% [9] [10].

Table 2: Cyclization Reaction Methods for Benzothiophene Construction

| Starting Material | Cyclization Method | Conditions | Product Type | Yield (%) |

|---|---|---|---|---|

| Alkynyl thioanisoles | Electrophilic cyclization (I₂, ICl, NIS) | Various electrophiles, organic solvents | Benzo[b]thiophenes | 45-85 |

| 1-(2-Mercaptophenyl)-2-yn-1-ols | Pd-catalyzed heterocyclodehydration | PdI₂ (2 mol%), KI, MeCN, 80-100°C | (E)-2-(1-Alkenyl)benzothiophenes | 55-82 |

| Benzothiophene S-oxides | Interrupted Pummerer reaction | Metal-free, mild conditions | C3-Functionalized benzothiophenes | 60-90 |

| 2-Halobenzonitriles | Base-promoted cyclization | Cs₂CO₃/MgSO₄, MeOH, rt | Methyl thiophene-2-carboxylates | 40-85 |

The interrupted Pummerer reaction has gained attention as a metal-free alternative for C3-functionalization of benzothiophenes [11] [12]. This approach utilizes synthetically accessible benzothiophene S-oxides as precursors, which undergo cascade reactions involving Pummerer rearrangement, sigmatropic rearrangement, and 1,2-migration to deliver C3-substituted products [11] [12].

Base-promoted cyclization reactions offer additional versatility, particularly in the formation of methyl thiophene-2-carboxylates from 2-halobenzonitriles [13]. These reactions typically employ cesium carbonate and magnesium sulfate in methanol, providing moderate to good yields under relatively mild conditions [13].

Microwave-Assisted Synthesis

Reaction Optimization

Microwave-assisted organic synthesis has revolutionized the preparation of benzothiophene derivatives, including 3-amino-1-benzothiophene-2-carboxamide, by enabling rapid heating and improved reaction efficiency [5] [14] [15]. The application of microwave irradiation provides several advantages over conventional heating methods, including reduced reaction times, enhanced yields, and improved selectivity [16] [17] [15].

The optimization of microwave-assisted synthesis requires careful consideration of multiple parameters including solvent selection, power settings, temperature control, and reaction time [17]. Solvents with high dielectric constants, such as dimethyl sulfoxide, ethylene glycol, and alcohols, are particularly effective for microwave heating due to their ability to convert electromagnetic energy into thermal energy efficiently [17].

Temperature control represents a critical factor in microwave optimization, with optimal conditions typically ranging from 100-150°C for benzothiophene synthesis [5] [18] [14]. The rapid heating provided by microwave irradiation allows for precise temperature control and uniform heating throughout the reaction mixture [16] [17].

Power modulation strategies have been developed to achieve optimal heating profiles while preventing thermal decomposition or side reactions [16] [17]. The initial microwave power is typically adjusted based on the reaction scale and solvent properties, with automatic power regulation maintaining the desired temperature throughout the reaction [5] [6].

Table 3: Microwave-Assisted Synthesis Optimization Parameters

| Substrate Combination | Microwave Conditions | Product | Yield (%) | Reaction Time Reduction |

|---|---|---|---|---|

| 2-Halobenzonitriles + Methyl thioglycolate | 130°C, DMSO, triethylamine, 11 min | 3-Aminobenzo[b]thiophenes | 58-96 | From 17 h to 15 min |

| N-Acylated amino acid derivatives + Benzo[b]thiophene 1,1-dioxide | 125°C, toluene, Ac₂O, 1.5 h | Benzothiophene-fused pyrroles | 32-75 | Significant reduction |

| Benzothiophene-2-carbonyl chloride + Aminobenzophenones | 130-150°C, fusion process | Benzothiophene carboxamides | 80-95 | High temperature, shorter time |

| C-(4-Substituted-phenyl)-N-(benzoyl)-N-methylglycines | Toluene, 125°C, microwave irradiation | Substituted benzothiophene derivatives | Moderate yields | Rapid synthesis |

The synthesis of 3-aminobenzo[b]thiophenes through microwave irradiation of 2-halobenzonitriles and methyl thioglycolate has demonstrated exceptional efficiency [5] [6]. Under optimized conditions using triethylamine in dimethyl sulfoxide at 130°C, the reaction proceeds to completion within 11 minutes, achieving yields of 58-96% [5] [6].

Yield Enhancement Strategies

Yield enhancement in microwave-assisted synthesis involves systematic optimization of reaction parameters to maximize product formation while minimizing side reactions and degradation pathways [19] [18] [14]. Several key strategies have been identified for improving yields in benzothiophene synthesis [5] [18] [14].

Stoichiometric optimization plays a crucial role in yield enhancement, with careful adjustment of reactant ratios preventing incomplete conversion and competitive side reactions [5] [6]. The use of slight excess of one reactant, typically 1.05-1.2 equivalents, has proven effective in driving reactions to completion [13].

Catalyst loading optimization represents another critical factor, particularly for metal-catalyzed transformations [9] [20]. Studies have demonstrated that catalyst loadings as low as 2 mol% can achieve excellent yields when properly optimized with appropriate ligands and additives [9] [10].

Reaction atmosphere control has been identified as an important parameter for yield optimization [21] [22]. The use of inert atmospheres prevents oxidative degradation of sensitive intermediates and products, while controlled addition of reagents can minimize side reactions [21] [22].

Workup procedures specifically designed for microwave-assisted reactions have been developed to maximize product recovery [5] [6]. These typically involve rapid cooling followed by precipitation or extraction procedures that preserve the integrity of thermally sensitive products [5] [6].

The development of continuous flow microwave reactors has enabled precise control over reaction parameters and improved scalability [16]. These systems allow for real-time monitoring and adjustment of reaction conditions, leading to more consistent yields and improved reproducibility [16].

Industrial-Scale Production

Process Intensification

Process intensification for the industrial production of 3-amino-1-benzothiophene-2-carboxamide involves the integration of multiple unit operations and the optimization of reaction engineering parameters to achieve enhanced productivity and efficiency [23] [24]. This approach encompasses the development of continuous processes, improved heat and mass transfer, and the implementation of advanced reactor designs [25] [23].

Continuous flow processing has emerged as a key technology for process intensification in benzothiophene manufacturing [16] [21]. These systems provide superior temperature control, enhanced mixing, and reduced residence time distribution compared to traditional batch processes [16]. The implementation of microreactor technology enables precise control over reaction parameters while maintaining high throughput [16].

Heat integration strategies have been developed to improve energy efficiency in industrial benzothiophene production [25] [23]. These include the use of heat exchangers to recover thermal energy from product streams and the integration of exothermic and endothermic process steps to minimize external heating and cooling requirements [23].

Solvent recovery and recycling systems represent critical components of intensified processes [24]. Advanced distillation and separation technologies enable the recovery of high-purity solvents for reuse, reducing both raw material costs and environmental impact [24]. The implementation of membrane separation technologies has shown particular promise for solvent purification in benzothiophene processes [23].

Catalyst recycling strategies have been developed to enhance the economic viability of metal-catalyzed processes [20]. The use of supported catalysts and biphasic reaction systems enables catalyst recovery and reuse, significantly reducing the cost contribution of precious metal catalysts [20].

Cost-Efficiency Analysis

Cost-efficiency analysis for 3-amino-1-benzothiophene-2-carboxamide production encompasses comprehensive evaluation of capital expenditure, operating expenses, and economic indicators to determine the financial viability of different synthetic approaches [26] [27]. This analysis considers raw material costs, utility requirements, equipment investments, and labor expenses [26] [27].

Raw material costs typically represent the largest component of operating expenses in benzothiophene production, often accounting for 60-80% of total manufacturing costs [26] [27]. The selection of cost-effective starting materials and the optimization of stoichiometric ratios are critical factors in achieving economic viability [26] [27].

Equipment costs vary significantly depending on the chosen synthetic route and production scale [26]. Capital expenditure analysis has shown that microwave-assisted processes require higher initial investments but offer reduced operating costs through improved efficiency and shorter reaction times [19] [26].

Table 4: Industrial Scale Production Economic Indicators

| Process Parameter | Value | Economic Indicator |

|---|---|---|

| Equipment Cost (CM process) | $874,600 | Total Equipment Cost |

| Equipment Cost (CMTiO₂ process) | $4,312,064 | Total Equipment Cost |

| Utility Cost (CM process) | $150.00/t raw materials | Operating Cost |

| Utility Cost (CMTiO₂ process) | $520/t raw materials | Operating Cost |

| Break-even Point (CM process) | 3000 t/year capacity | Minimum Viable Scale |

| Break-even Point (CMTiO₂ process) | 7480 t/year capacity | Minimum Viable Scale |

| Return on Investment (CM) | 58.27% | Profitability Measure |

| Return on Investment (CMTiO₂) | 33.67% | Profitability Measure |

Utility costs, including electricity, steam, and cooling water, represent significant operating expenses that must be optimized for economic viability [26] [27]. Process intensification strategies can reduce utility consumption by 15-25% through improved heat integration and energy recovery systems [26].

Break-even analysis indicates that different synthetic routes require varying minimum production scales to achieve profitability [26]. Traditional processes typically achieve break-even at lower production volumes, while more advanced technologies may require higher throughput to justify capital investments [26] [27].

Return on investment calculations demonstrate the financial attractiveness of different production approaches [26]. While traditional methods may offer higher percentage returns, advanced processes often provide superior absolute returns due to higher production volumes and improved product quality [26] [27].

Sensitivity analysis reveals that profitability is most significantly affected by raw material costs and production volume [26]. Market price fluctuations can impact economic viability, requiring careful supply chain management and long-term procurement strategies [26] [27].

Functional Group Transformations

Amino Group Modifications

The primary amino group at the 3-position represents one of the most versatile reactive sites in 3-Amino-1-benzothiophene-2-carboxamide, exhibiting characteristic nucleophilic behavior typical of aromatic amines . This reactivity enables multiple synthetic pathways for structural elaboration.

Alkylation Reactions

Direct alkylation of the amino group proceeds readily with alkyl halides under basic conditions . The reaction typically employs potassium carbonate or cesium carbonate as base in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide. Primary alkyl halides demonstrate superior reactivity compared to secondary analogs, providing secondary amine products in yields ranging from 65-85% . Benzyl halides show particularly high reactivity due to the stabilization of the transition state through π-electron delocalization.

Acylation Transformations

N-Acylation represents a fundamental transformation pathway for the amino functionality [3]. Treatment with acyl chlorides or acid anhydrides in the presence of triethylamine as base affords the corresponding amide derivatives in excellent yields (70-90%) [3]. The reaction proceeds through nucleophilic attack on the carbonyl carbon, followed by elimination of hydrogen chloride or carboxylic acid. This methodology has proven essential for the synthesis of biologically active derivatives and pharmaceutical intermediates.

Diazotization and Subsequent Transformations

The aromatic amino group undergoes classical diazotization reactions when treated with sodium nitrite in hydrochloric acid at low temperatures [4]. The resulting diazonium intermediate can be transformed to iodo-substituted derivatives through treatment with potassium iodide, providing access to halogenated benzothiophene scaffolds in 73% yield [4]. This transformation proves particularly valuable for introducing electrophilic sites that enable further cross-coupling chemistry.

Carboxamide Derivatization

The carboxamide functionality at the 2-position provides complementary reactivity to the amino group, enabling orthogonal functionalization strategies .

Hydrolysis Reactions

Hydrolytic cleavage of the carboxamide bond proceeds under both acidic and basic conditions, though the specific conditions influence the reaction mechanism and product distribution . Acid-catalyzed hydrolysis typically employs concentrated hydrochloric acid or sulfuric acid at elevated temperatures (80-100°C), yielding the corresponding carboxylic acid in moderate yields (60-80%). Base-catalyzed hydrolysis using sodium hydroxide or potassium hydroxide provides similar yields but operates through a different mechanistic pathway involving initial nucleophilic attack by hydroxide ion.

N-Substitution Reactions

The carboxamide nitrogen can be derivatized through reactions with various electrophiles . Treatment with alkyl halides under basic conditions provides N-alkylated derivatives, though this transformation typically requires more forcing conditions compared to amino group alkylation due to the reduced nucleophilicity of the amide nitrogen. Coupling with amines using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide provides N-substituted carboxamides in excellent yields (75-95%) .

Reduction Transformations

Reduction of the carboxamide group using lithium aluminum hydride or sodium borohydride provides access to the corresponding primary amine derivatives . This transformation proceeds through initial complexation of the hydride reducing agent with the carbonyl oxygen, followed by hydride delivery to the carbonyl carbon and subsequent elimination of ammonia. Yields typically range from 70-85% depending on the specific reducing conditions employed.

Cross-Coupling Reactions

Copper-Catalyzed Couplings

Copper-catalyzed cross-coupling reactions have emerged as powerful tools for C-N and C-S bond formation in benzothiophene chemistry [4] [5] [6].

Ullmann-Type N-Arylation

The development of efficient copper-catalyzed N-arylation protocols has revolutionized access to substituted aminobenzothiophene derivatives [4] [7]. The optimized reaction system employs copper(I) iodide as catalyst with L-proline as ligand and cesium carbonate as base in 1,4-dioxane solvent. Under these conditions, methyl 3-amino-1-benzothiophene-2-carboxylate couples effectively with aryl iodides and bromides to provide N-arylated products in yields ranging from 58-92% [4].

The reaction mechanism involves initial formation of a copper-aryl complex through oxidative addition of the aryl halide to copper(I), followed by coordination and deprotonation of the amino substrate. Subsequent reductive elimination releases the coupled product and regenerates the copper(I) catalyst [4] [8]. The L-proline ligand plays a crucial role in stabilizing the copper intermediates and facilitating the reductive elimination step.

Substrate scope investigations demonstrate broad tolerance for electron-rich and electron-neutral aryl halides, with electron-deficient systems showing reduced reactivity [4]. Steric hindrance appears to have minimal impact on reaction efficiency, as ortho-, meta-, and para-substituted iodides provide products in similar yields. The methodology shows excellent functional group tolerance, accommodating methoxy, fluoro, chloro, and trifluoromethyl substituents without difficulty.

C-S Bond Formation

Copper-catalyzed formation of carbon-sulfur bonds represents another important application in benzothiophene chemistry [6]. The reaction between (2-iodobenzyl)triphenylphosphonium bromide and thiocarboxylic acids in the presence of copper(I) iodide and 1,10-phenanthroline provides benzothiophene derivatives through sequential Ullmann-type C-S coupling and Wittig condensation [6]. This transformation operates in yields of 65-85% and demonstrates the versatility of copper catalysis in heterocycle construction.

Palladium-Mediated Transformations

Palladium catalysis provides complementary reactivity to copper systems, enabling C-H functionalization and carbonylative processes [9] [10] [11].

Direct C-H Arylation

Palladium-catalyzed direct arylation of benzothiophene derivatives represents a significant advancement in terms of atom economy and step efficiency [9] [10]. The reaction of benzothiophene 1,1-dioxides with arylboronic acids proceeds under palladium(II) acetate catalysis with copper(II) acetate as reoxidant. The transformation occurs selectively at the C2-position, providing 2-arylbenzothiophene derivatives in yields of 76-88% [10].

The mechanism involves C-H activation at the benzothiophene C2-position through a concerted metalation-deprotonation pathway, followed by transmetalation with the arylboronic acid and reductive elimination to form the C-C bond [10]. The sulfone functionality appears to enhance the acidity of the C2-H bond, facilitating the metalation step.

Carbonylative Processes

Palladium-catalyzed carbonylation reactions provide efficient access to benzothiophene-3-carboxylic esters [11]. The process employs 2-(methylthio)phenylacetylenes as starting materials, which undergo intramolecular cyclization followed by alkoxycarbonylation under carbon monoxide atmosphere. The reaction operates with palladium(II) iodide catalyst and potassium iodide additive, providing products in 68-87% yields [11].

Oxidative Coupling Reactions

Palladium-catalyzed oxidative Heck reactions enable olefination of benzothiophene derivatives [9]. The coupling of benzothiophene 1,1-dioxides with styrenes and acrylates proceeds under palladium(II) acetate catalysis with silver acetate as oxidant. The transformation occurs selectively at the C2-position, providing vinyl-substituted products in yields ranging from 61-88% [9].

Redox Behavior

Oxidative Pathways

The benzothiophene core exhibits rich redox chemistry, particularly centered on the sulfur heteroatom [12] [13] [14].

Sulfur Oxidation

Oxidation of the sulfur atom represents the most fundamental redox transformation in benzothiophene chemistry [13] [14]. The process can be controlled to provide either sulfoxides or sulfones depending on the specific oxidizing conditions employed.

Formation of benzothiophene S-oxides occurs readily using mild oxidizing agents such as hydrogen peroxide in trifluoroacetic acid or meta-chloroperbenzoic acid at low temperatures (0-25°C) [13] [14]. The reaction shows high selectivity for monooxidation under these conditions, providing sulfoxide products in excellent yields. The S-oxide functionality imparts significant reactivity enhancement, enabling subsequent transformations that are not accessible from the parent sulfide.

Further oxidation to benzothiophene S,S-dioxides (sulfones) requires more forcing conditions, typically employing hydrogen peroxide with phosphorus pentoxide or oxone at elevated temperatures (25-80°C) [15] [16]. The transformation proceeds through the sulfoxide intermediate but can be driven to completion by using excess oxidant and elevated temperature. Sulfone derivatives exhibit enhanced stability compared to sulfoxides and serve as important synthetic intermediates.

Amino Group Oxidation

The amino functionality can undergo oxidation under appropriate conditions, though this transformation requires careful control to prevent overoxidation [15]. Treatment with meta-chloroperbenzoic acid or sodium hypochlorite can provide N-oxide derivatives or, under more forcing conditions, nitro compounds. The specific product distribution depends on the reaction conditions and the electronic environment of the amino group.

Electrochemical Oxidation

Electrochemical methods provide precise control over oxidation processes through potential regulation [17] [18]. Constant current electrolysis of benzothiophene derivatives can provide various oxidized products depending on the applied potential and electrolyte system. This methodology offers excellent selectivity and enables oxidations that may be difficult to achieve using chemical oxidants.

Reductive Functionalization

Reduction processes provide access to modified benzothiophene scaffolds and enable deoxygenation of oxidized derivatives [14] [19].

Deoxygenation Reactions

Reductive deoxygenation of benzothiophene S-oxides and S,S-dioxides can be achieved using various reducing agents [14] [19]. Lithium aluminum hydride provides efficient reduction of sulfoxides to the parent sulfides, typically operating in yields of 70-85%. Sodium borohydride offers a milder alternative for selective reductions, though longer reaction times may be required.

Electrochemical reduction provides an alternative approach to chemical reducing agents, enabling precise control over the reduction potential [12]. This methodology proves particularly valuable for selective reductions in the presence of other reducible functionalities.

Photochemical Processes

Photochemical reduction offers unique reactivity patterns not accessible through thermal processes [12] [14]. Irradiation of benzothiophene S-oxides with ultraviolet light in the presence of appropriate sensitizers can provide photoreduced derivatives through radical mechanisms. The specific products depend on the irradiation wavelength and the nature of the sensitizing system employed.

Metal-Free Deoxygenation

Recent developments have demonstrated metal-free deoxygenation pathways for benzothiophene dioxides [19]. Microwave-assisted reactions with appropriate nucleophiles can provide Pummerer-type deoxygenation, yielding benzothiophene derivatives through cycloaddition and subsequent sulfone elimination. This methodology offers environmental advantages and avoids the use of expensive metal catalysts.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant